molecular formula C14H21NO3 B13833509 DI-Tertbutylnitrophenol

DI-Tertbutylnitrophenol

Cat. No.: B13833509
M. Wt: 251.32 g/mol
InChI Key: FKBHZUUALWUPDD-UHFFFAOYSA-N
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Description

DI-Tertbutylnitrophenol, also known as 2,6-di-tert-butyl-4-nitrophenol, is an organic compound with the molecular formula C14H21NO3. It is a derivative of phenol, where the hydrogen atoms in the ortho positions are replaced by tert-butyl groups, and the para position is substituted with a nitro group. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .

Preparation Methods

The synthesis of DI-Tertbutylnitrophenol typically involves the nitration of 2,6-di-tert-butylphenol. One common method includes dissolving 2,6-di-tert-butylphenol in cyclohexane and adding a mixture of nitric acid and acetic acid dropwise at a controlled temperature . This reaction yields this compound as the primary product. Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield.

Chemical Reactions Analysis

DI-Tertbutylnitrophenol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a catalyst, and acylating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

DI-Tertbutylnitrophenol has several scientific research applications:

Mechanism of Action

The mechanism of action of DI-Tertbutylnitrophenol involves its interaction with mitochondrial respiration. It acts as an uncoupler, disrupting the proton gradient across the mitochondrial membrane, leading to increased oxygen consumption and heat production . This mechanism is similar to that of other nitrophenol derivatives, which are known to inhibit ATP synthesis by uncoupling oxidative phosphorylation.

Comparison with Similar Compounds

DI-Tertbutylnitrophenol is often compared with other nitrophenol derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications.

Properties

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

3,4-ditert-butyl-2-nitrophenol

InChI

InChI=1S/C14H21NO3/c1-13(2,3)9-7-8-10(16)12(15(17)18)11(9)14(4,5)6/h7-8,16H,1-6H3

InChI Key

FKBHZUUALWUPDD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C(=C(C=C1)O)[N+](=O)[O-])C(C)(C)C

Origin of Product

United States

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